N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is a chemical compound with the molecular formula C8H11N3O3S It is known for its unique structure, which includes a hydrazinesulfonyl group attached to a phenyl ring, and an oxopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide typically involves the reaction of 4-aminobenzenesulfonyl hydrazide with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminobenzenesulfonyl hydrazide} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinesulfonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced forms of the hydrazinesulfonyl group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinesulfonyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Hydrazinesulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of an oxopropanamide moiety.
N-[4-(Hydrazinesulfonyl)phenyl]benzamide: Contains a benzamide group, differing in the acyl moiety.
Uniqueness
N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxopropanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
63077-37-2 |
---|---|
Molecular Formula |
C9H11N3O4S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-[4-(hydrazinesulfonyl)phenyl]-2-oxopropanamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)9(14)11-7-2-4-8(5-3-7)17(15,16)12-10/h2-5,12H,10H2,1H3,(H,11,14) |
InChI Key |
RMGYEEOQUUGBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.